![molecular formula C17H18N4O4S B3022213 1-[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid CAS No. 1142202-73-0](/img/structure/B3022213.png)

1-[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid

Overview

Description

Synthesis Analysis

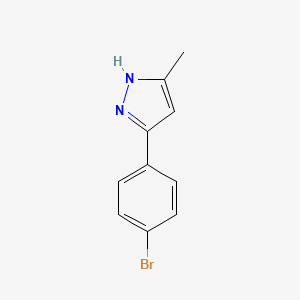

The synthesis of novel heterocyclic amino acids has been a subject of interest in recent research. In one study, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed. The synthesis began with the conversion of piperidine-4-carboxylic and piperidine-3-carboxylic acids into their corresponding β-keto esters. These esters were then treated with N,N-dimethylformamide dimethyl acetal to produce β-enamine diketones. The diketones were reacted with various N-mono-substituted hydrazines to yield the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major products. Additionally, NH-pyrazoles derived from hydrazine hydrate were N-alkylated with alkyl halides to produce 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. The structures of these compounds were confirmed using 1H-, 13C-, and 15N-NMR spectroscopy and HRMS .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their potential applications. In the case of the methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, the confirmation of their structure was achieved through various spectroscopic techniques. NMR spectroscopy, including 1H, 13C, and 15N, provided detailed information about the molecular environment of the atoms within the compounds. High-resolution mass spectrometry (HRMS) was also employed to determine the precise molecular weights and to confirm the molecular formulae of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these heterocyclic amino acids are characterized by regioselectivity and the use of protective groups. The N-Boc (tert-butoxycarbonyl) group is a common protecting group for amines, which allows for selective reactions to occur on other functional groups of the molecule. The regioselective synthesis indicates that the reactions were designed to yield specific isomers of the heterocyclic compounds, which is important for their potential biological activity and for further chemical modifications .

Physical and Chemical Properties Analysis

While the abstract provided does not detail the physical and chemical properties of the synthesized compounds, such properties are typically characterized by solubility, melting points, and stability. These properties are influenced by the molecular structure and functional groups present in the compounds. For instance, the presence of the N-Boc group can affect the solubility and reactivity of the amino acids. The β-keto ester functional group is also significant as it can undergo further chemical transformations, potentially leading to a wide range of derivatives with varied properties .

In another study, methyl 2-amino-1,3-selenazole-5-carboxylates with chiral substituents were synthesized from L-proline and related chiral heterocyclic amino acids. The synthesis involved the conversion of the carboxylic acid group to a β-keto ester, followed by α-bromination and reaction with selenourea to yield the target compounds. The structures were confirmed by 1H, 13C, and 77Se NMR spectroscopy and HRMS . Although this study does not directly relate to the compound , it demonstrates a similar approach to synthesizing and characterizing heterocyclic compounds with potential biological activity.

Scientific Research Applications

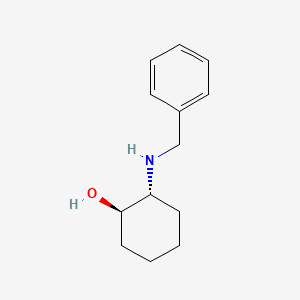

Potential in CNS Drug Synthesis

1-[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid, with its structural complexity, could potentially serve as a precursor or building block in the synthesis of novel Central Nervous System (CNS) acting drugs. Literature points out that heterocycles with nitrogen (N), sulfur (S), and oxygen (O), similar to the structure , are a significant class of organic compounds with potential CNS effects. These compounds may exhibit a range of CNS activities, from depression to euphoria and even convulsion (Saganuwan, 2017).

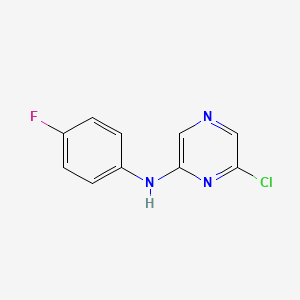

Role in Heterocyclic Pharmacophores

The presence of 1,3,4-thiadiazole in the compound's structure is noteworthy as thiadiazole and its derivatives, including oxadiazoles, are renowned pharmacophore scaffolds. They possess a wide range of chemical modification possibilities and exhibit diverse pharmacological potential. These heterocycles are crucial for expressing pharmacological activity and are vital for medicinal chemistry. Specifically, 1,3,4-oxadiazole, a bioisostere for groups like carboxylic, amide, and ester, tends to enhance pharmacological activity by participating in hydrogen bonding interactions with various enzymes and receptors. The pharmacological activities associated with these structures include antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties (Lelyukh, 2019).

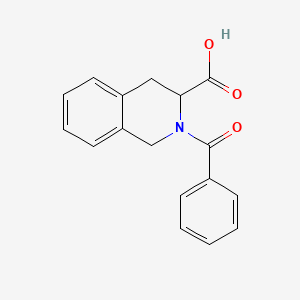

Impact on Organic Synthesis and Catalysis

Compounds with structural features similar to 1-[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid, like L-proline, have been identified as versatile organo-catalysts in organic chemistry. The structure's carboxylic acid group can act as a Bronsted acid type catalyst, while its amino-functional group acts as a Lewis base type. Such catalysts have applications across various asymmetric syntheses and are pivotal in the synthesis of heterocyclic skeletons that constitute a significant portion of drugs and agrochemicals (Thorat et al., 2022).

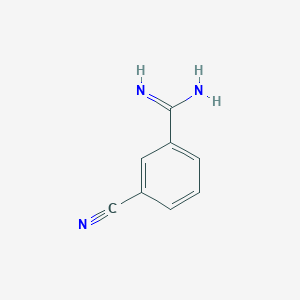

Applications in Anticancer Agent Development

The structural component of the compound, particularly the carboxylic acid group, has a role in the synthesis of anticancer agents. Knoevenagel condensation, a reaction involving carbonyl functionalities and active methylenes, is utilized to generate biologically fascinating molecules. These molecules have demonstrated significant anticancer activity by targeting various cancer targets like DNA, microtubules, and enzymes (Tokala et al., 2022).

properties

IUPAC Name |

1-[5-[(4-methylphenyl)carbamoyl]-1,3,4-thiadiazole-2-carbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S/c1-10-4-6-12(7-5-10)18-13(22)14-19-20-15(26-14)16(23)21-8-2-3-11(9-21)17(24)25/h4-7,11H,2-3,8-9H2,1H3,(H,18,22)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPQJYDKNPAQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C(=O)N3CCCC(C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701113295 | |

| Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701113295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid | |

CAS RN |

1142202-73-0 | |

| Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701113295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B3022131.png)

![1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3022141.png)

![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3022150.png)